molecular formula C15H12Cl2N2O B13806673 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Katalognummer: B13806673
Molekulargewicht: 307.2 g/mol
InChI-Schlüssel: ZIBVIGGADINXLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by its complex structure, which includes dichloro, methyl, and benzoxazole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps, including the formation of the benzoxazole ring and subsequent chlorination and methylation reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring, followed by selective chlorination and methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichlorotoluene: Shares the dichloro and methyl groups but lacks the benzoxazole ring.

    2,4-Dichloro-3-methyl-6-nitrophenol: Contains similar chlorination and methylation but has a nitro group instead of the benzoxazole ring.

Eigenschaften

Molekularformel

C15H12Cl2N2O

Molekulargewicht

307.2 g/mol

IUPAC-Name

2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Cl2N2O/c1-7-3-4-10-11(5-7)20-15(19-10)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3

InChI-Schlüssel

ZIBVIGGADINXLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.